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Compound of Interest

Compound Name: Bis(2-ethylhexyl)amine

Cat. No.: B085733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the spectroscopic data of
Bis(2-ethylhexyl)amine, a key intermediate in various industrial applications, including the
synthesis of surfactants and corrosion inhibitors.[1][2][3] A thorough analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its
unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and Mass Spectrometry of Bis(2-ethylhexyl)amine.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~2.45 d 4H -CH2-N-
~1.45 m 2H -CH(CH2)-
~1.25 m 16H -(CHz)a-
~0.88 t 12H -CHs
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Solvent: CDCls. Instrument: Varian A-60 or equivalent.[4]

« 13 1
Chemical Shift (8) ppm Assignment
~51.0 -CHa2-N-

~39.5 -CH(CH2)-
~31.5 -CH2-

~29.0 -CH2-

~23.5 -CHa-

~14.0 -CHs (terminal)
~11.0 -CHs (ethyl)

Solvent: CDCls.[5]

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

N-H Stretch (Secondary

~3300 Weak, Broad Amine)

2958, 2925, 2857 Strong C-H Stretch (Aliphatic)
1460 Medium C-H Bend (CH2)

1378 Medium C-H Bend (CH5)
~1100 Medium C-N Stretch

Sample Preparation: Neat liquid.

Table 4: Mass Spectrometry Data
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miz Relative Intensity Proposed Fragment

241 Low [M]* (Molecular lon)

142 100 (Base Peak) [CHa(CH2)sCH(C2Hs)CHzNH=
CHa2]*

86 Moderate [CH3(CH2)sCH(C2H5s)]*

71 Moderate [CH3(CH2)sCHz]*

57 High [CaHs]*

44 High [CH2=NHz]*

43 High [CsH7]*

lonization Method: Electron lonization (El).[4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of liquid Bis(2-ethylhexyl)amine (approximately 10-20
mg) is dissolved in about 0.6 mL of deuterated chloroform (CDCIs) directly in a5 mm NMR
tube.

¢ Instrumentation: *H and 13C NMR spectra are recorded on a standard NMR spectrometer
(e.g., Bruker Avance 400 MHz or equivalent).

e 1H NMR Acquisition: The *H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent
peak of CHCIs at 7.26 ppm.

e 13C NMR Acquisition: The 13C NMR spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical
shifts are referenced to the solvent peak of CDCIs at 77.16 ppm.
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Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat Bis(2-ethylhexyl)amine is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

 Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~* with a
sufficient number of scans for a high-quality spectrum. A background spectrum of the clean
salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS).

« lonization: Electron lonization (EI) is employed, with a standard electron energy of 70 eV, to
induce fragmentation of the molecule.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector to generate the mass
spectrum.

Data Interpretation and Structural Elucidation
'H NMR Spectrum

The *H NMR spectrum shows characteristic signals for an aliphatic amine. The downfield signal
at approximately 2.45 ppm corresponds to the protons on the carbons directly attached to the
nitrogen atom. The complex multiplet in the region of 1.25-1.45 ppm arises from the
overlapping signals of the numerous methylene and methine protons in the two 2-ethylhexyl
chains. The upfield triplet at around 0.88 ppm is characteristic of the terminal methyl groups.

3C NMR Spectrum
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The 13C NMR spectrum confirms the presence of the different carbon environments in the
molecule. The signal at approximately 51.0 ppm is assigned to the carbon atom bonded to the
nitrogen. The other signals in the aliphatic region correspond to the various methylene and
methine carbons of the ethyl and hexyl chains, with the terminal methyl carbons appearing at
the most upfield positions.

IR Spectrum

The IR spectrum displays a weak, broad absorption band around 3300 cm~1, which is
characteristic of the N-H stretching vibration of a secondary amine. The strong absorptions in
the 2850-2960 cm~1 region are due to the C-H stretching of the aliphatic alkyl chains. The
bands at 1460 cm~! and 1378 cm~1 correspond to the bending vibrations of the CHz and CHs
groups, respectively. A medium intensity band around 1100 cm~1 is attributed to the C-N
stretching vibration.

Mass Spectrum and Fragmentation Pathway

The mass spectrum shows a low-intensity molecular ion peak at m/z 241, which is consistent
with the molecular weight of Bis(2-ethylhexyl)amine. The base peak at m/z 142 is a result of a
characteristic alpha-cleavage of an amine, where the C-C bond adjacent to the nitrogen atom
is broken, leading to the loss of a CsHi1 radical and the formation of a stable iminium ion. Other
significant fragments at m/z 86, 71, 57, 44, and 43 arise from further fragmentation of the alkyl
chains and the nitrogen-containing fragment.

Visualizations
Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of Bis(2-ethylhexyl)amine.

Mass Spectrometry Fragmentation of Bis(2-
ethylhexyl)amine
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Caption: Proposed fragmentation pathway for Bis(2-ethylhexyl)amine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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